3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry, organic electronics, and material science. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate typically involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors such as 2-bromobenzonitrile and methyl thioglycolate under microwave irradiation in the presence of triethylamine in dimethyl sulfoxide at 130°C.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts for Coupling Reactions: Palladium catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 6-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.
Organic Electronics: The compound is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Material Science: It is utilized in the fabrication of organic field-effect transistors (OFETs) and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it can inhibit kinase activity by binding to the active site of the enzyme, preventing substrate phosphorylation .
Comparison with Similar Compounds
Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Lacks the bromine and trifluoromethyl groups, making it less reactive in certain chemical reactions.
3-Fluorothiophene-2-carboxylic acid: Contains a fluorine atom instead of bromine and lacks the trifluoromethyl group.
Uniqueness
Methyl 6-bromo-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and make it a versatile intermediate in various chemical syntheses. Its unique structure also imparts specific electronic properties, making it valuable in organic electronics and material science.
Properties
Molecular Formula |
C11H6BrF3O2S |
---|---|
Molecular Weight |
339.13 g/mol |
IUPAC Name |
methyl 6-bromo-3-(trifluoromethyl)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H6BrF3O2S/c1-17-10(16)9-8(11(13,14)15)6-3-2-5(12)4-7(6)18-9/h2-4H,1H3 |
InChI Key |
JMZCRFSCHXIANT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.